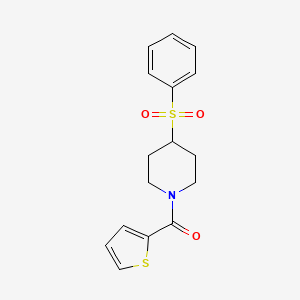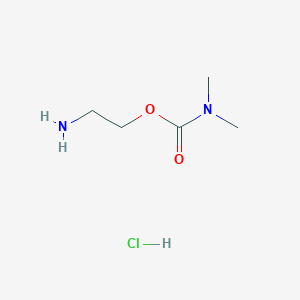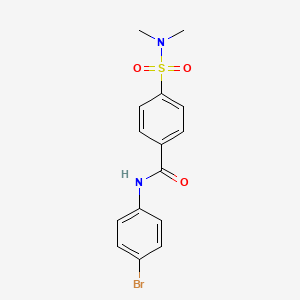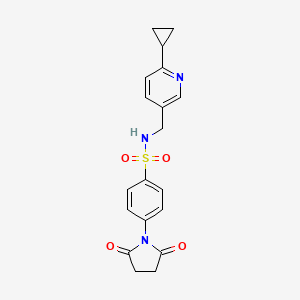
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a thiophene ring attached to a methanone group
Mechanism of Action
Target of Action
The primary target of (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
This compound acts by inhibiting the 11 β-HSD1 enzyme . By blocking this enzyme, the compound reduces the levels of active cortisol, thereby modulating the physiological processes regulated by this hormone .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of glucose metabolism, immune response, and inflammation. By inhibiting 11 β-HSD1, this compound can modulate these processes, potentially leading to therapeutic effects .
Result of Action
The inhibition of 11 β-HSD1 by this compound can lead to a decrease in the levels of active cortisol. This can result in the modulation of various physiological processes, potentially leading to therapeutic effects in disorders such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, cardiovascular disorders, and certain CNS disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Thiophene Ring: The thiophene ring is then attached to the piperidine ring through a nucleophilic substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Formation of the Methanone Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
(4-(Phenylsulfonyl)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(4-(Phenylsulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(15-7-4-12-21-15)17-10-8-14(9-11-17)22(19,20)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRYZBOYMUZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)


![1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2478310.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2478315.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)
